N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A furan-2-carbonyl group
- A tetrahydroisoquinoline moiety
- A benzo[b][1,4]dioxine structure
- A sulfonamide group
Its molecular formula is C24H24N2O4S with a molecular weight of approximately 432.49 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Furan-2-carbonyl Intermediate : This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
- Coupling with Tetrahydroisoquinoline : The intermediate reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine.
- Introduction of the Sulfonamide Group : The final product is obtained by reacting the intermediate with sulfonyl chloride.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in enzyme inhibition. This compound may act as an inhibitor for various enzymes involved in disease pathways:
- Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, affecting cholinergic signaling pathways.
Anticancer Activity
Studies have shown that derivatives of compounds similar to this sulfonamide exhibit anticancer properties. For instance, tetrahydroisoquinoline derivatives have been evaluated for their effects on human hepatoma cell lines and demonstrated promising results against cancer cell proliferation .
Anti-Hypoxic Effects
The compound's structural similarities to known hypoxia-inducible factor (HIF) inhibitors suggest potential applications in enhancing cellular responses to hypoxic conditions. Inhibitors targeting prolyl hydroxylase domain-containing proteins have been developed to stabilize HIF under normoxic conditions .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-22(20-2-1-9-28-20)24-8-7-15-3-4-17(12-16(15)14-24)23-31(26,27)18-5-6-19-21(13-18)30-11-10-29-19/h1-6,9,12-13,23H,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGADLBMVDXCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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